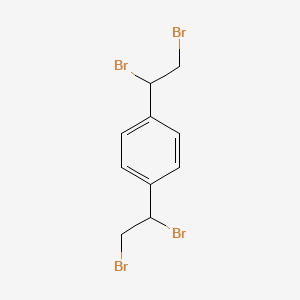
N-Hexadecanoyl-Prolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecanoyl-proline is a useful research compound. Its molecular formula is C21H39NO3 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Hexadecanoyl-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hexadecanoyl-proline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pflanzenwachstum und Stressresistenz
N-Hexadecanoyl-Prolin: wurde auf seine Rolle bei der Steigerung des Pflanzenwachstums und der Resistenz gegen Umweltstress untersucht. So können Prolin-Derivate morphologische und physio-biochemische Prozesse in Pflanzen regulieren . Es ist bekannt, dass sie den Gehalt an Chlorophyll, Carotinoiden, Ascorbinsäure, Aminosäuren, Phenolen und Zuckern sowie die Aktivität von antioxidativen Enzymen wie Superoxiddismutase (SOD), Peroxidase (POD) und Katalase (CAT) erhöhen . Diese Anwendung ist besonders wertvoll in der Landwirtschaft, da die Verbesserung der Belastbarkeit von Nutzpflanzen zu höheren Erträgen führen kann.
Peptidsynthese und strukturelle Anwendungen
In der Peptidsynthese kann This compound verwendet werden, um sekundäre Peptidstrukturen wie β-Turns oder Polyprolin-Helices zu stabilisieren . Seine einzigartigen konformativen Eigenschaften verhindern die Bildung von Wasserstoffbrückenbindungen, was für die Stabilität von Peptidstrukturen in verschiedenen biologischen und synthetischen Anwendungen entscheidend ist .
Verbesserung der antioxidativen Enzymaktivität
Es wurde gezeigt, dass die Verbindung die Aktivität von antioxidativen Enzymen in Pflanzen unter Wasserstressbedingungen verbessert . Dies führt unter Trockenheitsbedingungen zu einer erhöhten Stängellänge, dem Trockengewicht der Pflanzen, der Chlorophyllkonzentration, dem relativen Wassergehalt und dem Kornertrag . Eine solche Anwendung ist für die Aufrechterhaltung der landwirtschaftlichen Produktivität in ariden Regionen von Bedeutung.
Wirkmechanismus
Target of Action
N-Hexadecanoyl-proline is a signal molecule in the quorum sensing (QS) mechanisms of certain bacteria, such as the halophilic bacterium Halomonas smyrnensis AAD6 . QS mechanisms regulate a variety of vital functions such as motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation .
Mode of Action
It is known that it plays a role in the qs mechanism, which relies on the synthesis of small diffusible molecules (termed “autoinducers”) that bacteria release into the environment where they accumulate . When the amount of signal molecules like N-Hexadecanoyl-proline reaches a critical concentration, the bacterial communities react to the reached “quorum” by coordinating gene expression that results in phenotypic outcomes .
Biochemical Pathways
N-Hexadecanoyl-proline is involved in the proline metabolic cycle . This cycle impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria . The enzyme Δ1-pyrroline-5-carboxylate reductase, known as PYCR in humans, catalyzes the final step of proline biosynthesis . PYCR isoforms are consistently upregulated in many cancers, suggesting that proline metabolism and, by extension, N-Hexadecanoyl-proline, could play a role in cancer biology .
Pharmacokinetics
Its physicochemical properties, such as its heavy atoms, rings, rotatable bonds, and hydrogen bond donors and acceptors, have been calculated . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of N-Hexadecanoyl-proline’s action is the coordination of gene expression in bacterial communities, leading to changes in vital functions such as motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation . In the context of proline metabolism, it may also impact cellular growth and death pathways .
Action Environment
The action of N-Hexadecanoyl-proline can be influenced by environmental factors. For instance, halophiles like Halomonas smyrnensis AAD6 are able to synthesize products that are stable and to exploit their activities under extreme conditions, namely saline environments such as marine habitats, salt lakes, brines, and saline soils . Therefore, the efficacy and stability of N-Hexadecanoyl-proline could potentially be influenced by such environmental conditions.
Eigenschaften
IUPAC Name |
1-hexadecanoylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25/h19H,2-18H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAIXMQPJQVGRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)







